N,3-dimethylisoxazole-5-carboxamide
CAS No.: 27144-51-0
Cat. No.: VC16012281
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27144-51-0 |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | N,3-dimethyl-1,2-oxazole-5-carboxamide |
Standard InChI | InChI=1S/C6H8N2O2/c1-4-3-5(10-8-4)6(9)7-2/h3H,1-2H3,(H,7,9) |
Standard InChI Key | QEFMSOXMGVLACO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NOC(=C1)C(=O)NC |
Introduction
Chemical Identity and Structural Characteristics
N,3-Dimethylisoxazole-5-carboxamide (C₆H₈N₂O₂) features a methyl group at the nitrogen (N-methyl) and position 3 of the isoxazole ring, with a carboxamide substituent at position 5. Its molecular weight is 140.14 g/mol, consistent with isoxazole derivatives . The IUPAC name for the closely related N,5-dimethylisoxazole-3-carboxamide is N,5-dimethyl-1,2-oxazole-3-carboxamide, highlighting positional differences in methyl substitution .
Key Structural Features:
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Isoxazole Core: A five-membered ring with alternating oxygen and nitrogen atoms, contributing to electronic delocalization and stability .
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Substituents: Methyl groups at N and position 3, and a carboxamide group at position 5, influencing polarity and hydrogen-bonding potential.
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Tautomerism: The carboxamide group may exhibit keto-enol tautomerism, affecting reactivity in synthetic pathways .
Synthesis and Manufacturing
Carboxylic Acid Chloridation and Amination
3-Methylisoxazole-5-carboxylic acid undergoes chlorination with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with methylamine to yield the carboxamide .
Example Reaction:
Cyclocondensation of β-Diketones
Isoxazoles are commonly synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by functionalization. For instance, 3,5-dimethylisoxazole (CAS 300-87-8) is produced from acetylacetone and hydroxylamine hydrochloride .
Physicochemical Properties
Molecular and Thermal Properties
Data for N,5-dimethylisoxazole-3-carboxamide (CAS 27144-54-3) provide a proxy for understanding the target compound :
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₈N₂O₂ | |
Molecular Weight | 140.14 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Solubility | Soluble in DMSO, ethanol |
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and isoxazole ring vibrations (~1600 cm⁻¹) .
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NMR: NMR would show signals for methyl groups (~2.5 ppm) and carboxamide protons (~7.5 ppm) .
Research Applications
Pharmaceutical Intermediates
Isoxazole carboxamides serve as precursors in antibiotic and antiviral drug synthesis. For example, 3-methylisoxazole-5-carboxamide is a key intermediate in cephalosporin antibiotics .
Material Science
High-purity isoxazole derivatives (≥99.99%) are used in optoelectronics and semiconductor manufacturing due to their thermal stability .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H302: Harmful if swallowed | P261: Avoid inhalation | |
H315: Skin irritation | P305+P351+P338: Eye rinse |
Storage recommendations include airtight containers at room temperature, protected from moisture .
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